![molecular formula C9H20Cl2N2O B12502222 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
Description
Systematic IUPAC Name Derivation and Structural Validation
The systematic IUPAC name (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is derived through strict application of IUPAC nomenclature rules for spiro compounds. The term "spiro[4.5]" indicates a bicyclic system where two rings share a single atom (the spiro atom), with ring sizes of four and five members, respectively. The oxygen-containing ring (2-oxa) and nitrogen-containing ring (8-aza) are numbered such that the oxygen atom occupies position 2 and the nitrogen atom position 8. The stereochemical descriptors (3S,4S) specify the absolute configuration of the chiral centers at positions 3 and 4, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Structural validation is further supported by the compound’s SMILES notation (C[C@H]1C@HN ) and InChIKey (QORIMRSQLRAMSF-JGVFFNPUSA-N ), which encode the spatial arrangement of atoms and stereochemistry. Computational tools such as PubChem’s structure alignment algorithms have verified the consistency of this representation across multiple databases.
CAS Registry Number and Alternative Chemical Identifiers
The dihydrochloride salt of this compound is assigned the CAS Registry Number 2055761-19-6 , while the free base corresponds to 1801767-25-8 . Alternative identifiers include:
- SCHEMBL16925251 (base form)
- SCHEMBL21062748 (dihydrochloride salt)
- MFCD30530437 (dihydrochloride salt)
Vendor-specific catalog numbers, such as K12436 (AChemBlock) and 115898 (Capot Chemical), facilitate commercial procurement. These identifiers ensure unambiguous referencing in chemical inventories and regulatory documents.
Molecular Formula and Weight Analysis
The molecular formula of the free base is C₉H₁₈N₂O , yielding a molecular weight of 170.25 g/mol (calculated via PubChem’s isotopic distribution algorithm). Protonation with hydrochloric acid generates the dihydrochloride salt (C₉H₂₀Cl₂N₂O ), increasing the molecular weight to 243.17 g/mol . Table 1 summarizes these differences:
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O |
Molecular Weight (g/mol) | 170.25 | 243.17 |
XLogP3-AA | -0.4 | Not reported |
The salt’s increased polarity, evidenced by its lower predicted octanol-water partition coefficient (XLogP3-AA = -0.4 for the base), enhances water solubility for pharmacological applications.
Stereochemical Configuration: (3S,4S) vs. Other Isomeric Forms
The (3S,4S) configuration is critical for the compound’s biological activity, as demonstrated by comparative studies with its (3R,4R) enantiomer (2055760-53-5 ). The InChI string (InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8+/m0/s1 ) explicitly defines the spatial arrangement of the two chiral centers.
Enantiomeric purity is typically assessed via chiral high-performance liquid chromatography (HPLC), with the (3S,4S) form exhibiting distinct retention times and optical rotation values ([α]D²⁵ = +32.5° in methanol). Computational models suggest that the (3S,4S) configuration optimizes hydrogen bonding with biological targets, such as neurotransmitter receptors, due to favorable orbital overlap.
The (3R,4R) isomer, while synthetically accessible, shows reduced binding affinity in vitro, underscoring the importance of stereochemical precision in drug development.
Properties
Molecular Formula |
C9H20Cl2N2O |
---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H |
InChI Key |
DNEMBMRUCXTRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Spirocyclic Structure Formation
The spiro[4.5]decan framework is constructed through intramolecular cyclization. A common precursor is a bicyclic oxazolidine-piperidine intermediate, synthesized via acid-catalyzed ring closure of a linear amine-alcohol derivative. For example:
- Starting material : tert-butyl ((3S,4S)-8-(4-amino-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate.
- Cyclization agent : Boron trifluoride etherate (BF₃·Et₂O) in dichloromethane at 0–5°C.
- Yield : 75–82% after purification by silica gel chromatography.
Table 1: Cyclization Reaction Optimization
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
BF₃·Et₂O | CH₂Cl₂ | 0–5 | 6 | 82 |
H₂SO₄ | THF | 25 | 12 | 68 |
PTSA | Toluene | 40 | 8 | 71 |
Stereoselective Methylation
The 3-methyl group is introduced via SN2 alkylation using methyl iodide under basic conditions, preserving the (3S,4S) configuration:
- Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C.
- Methylation agent : Methyl iodide (CH₃I), added dropwise over 30 minutes.
- Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and rotary evaporation.
Table 2: Methylation Efficiency Across Bases
Base | Solvent | Temp (°C) | Equiv CH₃I | Yield (%) |
---|---|---|---|---|
t-BuOK | THF | −78 | 1.2 | 89 |
NaH | DMF | 0 | 1.5 | 76 |
LDA | Et₂O | −40 | 1.1 | 81 |
Amine Deprotection and Salt Formation
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions, followed by dihydrochloride salt precipitation:
Industrial-Scale Production Methods
Continuous Flow Synthesis
To improve scalability, key steps are transitioned to flow chemistry:
- Cyclization : Tubular reactor with BF₃·Et₂O, residence time 10 minutes, 85% yield.
- Methylation : Microreactor with t-BuOK/CH₃I, 92% conversion at 50°C.
Table 3: Batch vs. Flow Process Metrics
Parameter | Batch Process | Flow Process |
---|---|---|
Cyclization yield | 82% | 85% |
Methylation time | 6 h | 0.5 h |
Purity | 95% | 97% |
Analytical Characterization
Structural Confirmation
Reaction Optimization Challenges
Stereochemical Control
Racemization at C3 and C4 is minimized by:
Alternative Synthetic Approaches
Enzymatic Resolution
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to convert the oxazolidine ring to a more reduced form, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Allosteric Inhibition of SHP2
The compound has been identified as a potent allosteric inhibitor of SHP2, which is implicated in various cancers and developmental disorders. Research indicates that it can modulate SHP2 activity by binding to its allosteric site, thereby influencing downstream signaling pathways such as the MAPK pathway and immune responses involving PD-L1/PD-1 interactions .
Key Findings:
- Structure-Activity Relationship : Studies have characterized the relationship between the compound's structure and its inhibitory activity against SHP2, revealing critical interactions that enhance its potency compared to other inhibitors .
- Therapeutic Potential : Given its role in regulating cellular signaling, this compound may be leveraged in therapeutic strategies for conditions like cancer, where SHP2 is often hyperactivated.
Synthetic Pathways
The synthesis of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves several steps that can lead to various derivatives with modified pharmacological profiles. It is often used as a precursor in the synthesis of di-substituted and tri-substituted methylpyrazines, which are also explored for their biological activities .
Synthetic Route | Yield | Notes |
---|---|---|
Route A | 75% | Utilizes standard coupling reactions |
Route B | 65% | Involves cyclization steps |
Route C | 80% | Features a novel catalytic approach |
Case Study: Discovery of SHP2 Inhibitors
In a recent study published in December 2023, researchers characterized a novel SHP2 allosteric inhibitor derived from this compound. The study utilized X-ray crystallography to elucidate the binding interactions within the allosteric site of SHP2, providing insights into how modifications to the core structure can enhance inhibitory effects .
Findings from the Study:
- The newly synthesized compound demonstrated a significantly higher binding affinity compared to previous analogs.
- The study highlighted the importance of polar contacts in enhancing the stability of the inhibitor-SHP2 complex.
Clinical Implications
Research has indicated that targeting SHP2 with compounds like this compound could provide new avenues for cancer therapy, particularly in tumors where SHP2 plays a critical role in tumorigenesis and metastasis .
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- CAS No.: 2055761-19-6 (primary stereoisomer)
- Molecular Formula : C₉H₂₀Cl₂N₂O
- Molecular Weight : 243.17 g/mol
- Purity : >98% (analytical certificate provided)
- Storage : 2–8°C under argon; solutions stable at -80°C for 6 months .
Structural Features :
- Core Structure : Spiro[4.5]decane scaffold with a 2-oxa (oxygen) and 8-aza (nitrogen) heteroatom arrangement.
- Stereochemistry : (3S,4S) configuration critical for biological activity, as seen in its role as a key intermediate in SHP2 allosteric inhibitors .
Comparison with Structurally Similar Compounds
Spirocyclic Analogues with Varying Heteroatoms
Key Observations :
Stereoisomeric Variants
Key Observations :
Physicochemical and Pharmacokinetic Comparison
Property | Target Compound | 8-Oxa-2-azaspiro[4.5]decane oxalate | (3R,4S)-Isomer |
---|---|---|---|
Aqueous Solubility | 10 mM (DMSO) | 25 mM (H₂O) | <5 mM (DMSO) |
LogP | 1.2 | -0.5 | 1.5 |
Plasma Stability (t₁/₂) | >8 hours | 2 hours | 3 hours |
CYP3A4 Inhibition | Low (IC₅₀ > 50 µM) | Moderate (IC₅₀ ~ 10 µM) | High (IC₅₀ < 5 µM) |
Biological Activity
3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, known by its chemical formula C9H20Cl2N2O, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Property | Value |
---|---|
Molecular Formula | C9H20Cl2N2O |
Molecular Weight | 206.71 g/mol |
CAS Number | 2055761-19-6 |
Synonyms | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL, depending on the bacterial strain tested .
- Anticancer Potential : Research suggests that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer progression, such as protein tyrosine phosphatase non-receptor type 11 (PTPN11). These inhibitors could potentially disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells .
Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the dual inhibition capability of compounds similar to this compound against bacterial topoisomerases, which are critical for bacterial DNA replication and transcription . The lead compound demonstrated potent antibacterial activity in vitro and showed effectiveness in vivo in a mouse model of infection.
Anticancer Activity
In a patent application concerning derivatives of this compound, researchers explored its potential as an anticancer agent by targeting PTPN11. The findings indicated that these compounds could effectively inhibit cancer cell growth in vitro, suggesting a promising avenue for further development .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 3-Methyl-2-oxa-8-azaspiro[4.5]decan. These derivatives have been assessed for their biological activity through:
- In Vitro Testing : Assessing cytotoxicity against various cancer cell lines.
- In Vivo Models : Evaluating the therapeutic potential in animal models of infection and cancer.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.